

(1,3E,5E)-Undeca-1,3,5-triene-d5 chemical properties

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Compound of Interest

Compound Name: (1,3E,5E)-Undeca-1,3,5-triene-d5

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Technical Guide: (1,3E,5E)-Undeca-1,3,5-triene-d5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available information on **(1,3E,5E)-Undeca-1,3,5-triene-d5**. It is important to note that specific experimental data for this deuterated compound is limited. The chemical and physical properties presented are largely based on its non-deuterated analogs. All data derived from non-deuterated compounds are clearly marked.

Introduction

(1,3E,5E)-Undeca-1,3,5-triene-d5 is the deuterated form of (1,3E,5E)-Undeca-1,3,5-triene. Deuterated compounds are valuable tools in pharmaceutical research and development, primarily utilized as internal standards for quantitative analysis and as tracers to study the metabolic fate of drug candidates. The replacement of hydrogen with deuterium atoms provides a distinct mass signature that can be easily detected by mass spectrometry, without significantly altering the chemical behavior of the molecule.

Chemical and Physical Properties

Specific experimental data for **(1,3E,5E)-Undeca-1,3,5-triene-d5** are not readily available in the scientific literature. However, the properties of its non-deuterated isomers can provide a

reasonable estimation of its characteristics.

Table 1: General Properties of Undecatriene Isomers

Property	Value	Source Compound
Molecular Formula	$C_{11}H_{13}D_5$	(1,3E,5E)-Undeca-1,3,5-triene-d5
Molecular Weight	155.29 g/mol	(1,3E,5E)-Undeca-1,3,5-triene-d5
Appearance	Colorless to pale yellow clear liquid (estimated)	(E,E)-1,3,5-undecatriene[1]
Solubility	Soluble in alcohol; Insoluble in water[1]	(E,E)-1,3,5-undecatriene[1]

Table 2: Physicochemical Data for Non-Deuterated Undecatriene Isomers

Property	(3E,5Z)-1,3,5-Undecatriene	(E,E)-1,3,5-undecatriene	(3Z,5E)-1,3,5-Undecatriene
Molecular Formula	C ₁₁ H ₁₈ [2]	C ₁₁ H ₁₈ [3]	C ₁₁ H ₁₈ [4]
Molecular Weight	150.26 g/mol [2]	150.2606 g/mol [3]	150.2606 g/mol [4]
Boiling Point	280.00 to 285.00 °C @ 760.00 mm Hg [2]	206.00 to 207.00 °C @ 760.00 mm Hg (est.) [1]	-
Vapor Pressure	-	0.336000 mmHg @ 25.00 °C (est.) [1]	-
Flash Point	-	150.00 °F. TCC (65.80 °C.) (est.) [1]	-
logP (o/w)	-	5.054 (est.) [1]	3.865 (Crippen Calculated) [2]
Water Solubility	-	0.8331 mg/L @ 25 °C (est.) [1]	-3.99 (log10WS, Crippen Calculated) [2]
Kovats Retention Index (Standard non-polar)	1160, 1163, 1165 [2]	-	1182 [4]

Experimental Protocols

Detailed experimental protocols for the synthesis of **(1,3E,5E)-Undeca-1,3,5-triene-d5** are not publicly available. However, general methods for the synthesis of deuterated compounds can be adapted.

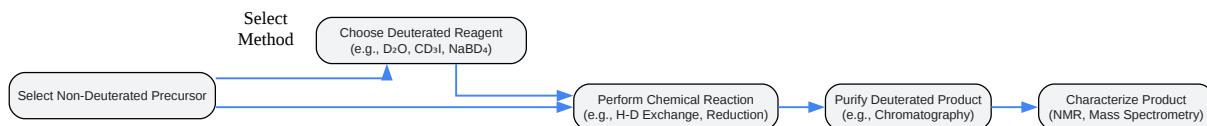
General Synthesis of Deuterated Compounds

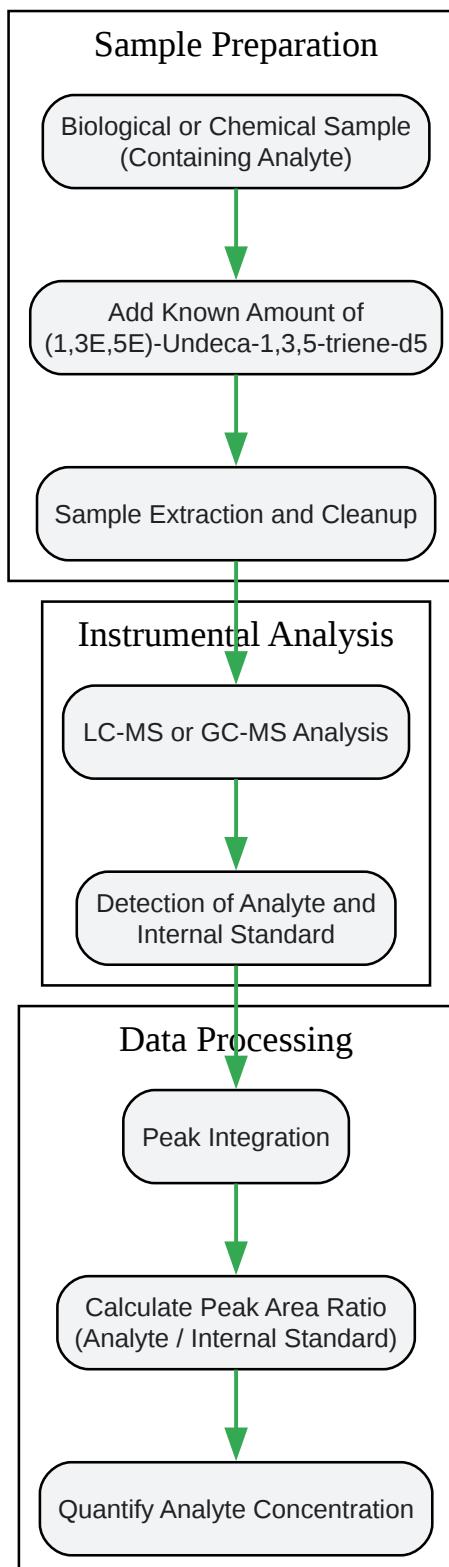
The synthesis of deuterated compounds often involves the use of deuterated reagents or solvents. Common methods include:

- Hydrogen-Deuterium Exchange: This method involves the exchange of protons with deuterons from a deuterium source, often catalyzed by a metal.

- Reduction of a Functional Group with a Deuterated Reagent: For example, the reduction of a carbonyl group using a deuterated reducing agent like sodium borodeuteride.
- Starting from Deuterated Precursors: Building the target molecule from smaller, commercially available deuterated starting materials.

A general workflow for the synthesis of a deuterated compound is illustrated below.



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